[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

Catalog No.
S599125
CAS No.
113201-37-9
M.F
C29H60NO6P
M. Wt
549.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimeth...

CAS Number

113201-37-9

Product Name

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

IUPAC Name

[2-(octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C29H60NO6P

Molecular Weight

549.8 g/mol

InChI

InChI=1S/C29H60NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-33-27-29(22-21-25-34-29)28-36-37(31,32)35-26-23-30(2,3)4/h5-28H2,1-4H3

InChI Key

OEWZGBLJCYAMEG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

(tetrahydro-2-(octadecycloxy)methylfuran-2-yl)methoxyphosphocholine, 2-((hydroxy-((2-((octadecyloxy)methyl)tetrahydrofuran-2-yl)methoxy)phosphinyl)oxy)-N,N,N-trimethylethylaminium hydroxide inner salt, CRC 86-05, MLS 266-337, MLS-266-337, NSC 614383, SDZ 266336, (S isomer), SDZ 266337, (R isomer), SRI 62-834, SRI 62834, SRI-62-834

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C

Description

The exact mass of the compound [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614383. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate, also referred to by its CAS number 113201-37-9, is a complex phospholipid molecule with the molecular formula C29H60NO6PC_{29}H_{60}NO_{6}P and a molecular weight of approximately 549.764 g/mol. This compound features a unique structure that includes an oxolane ring, an octadecoxymethyl group, and a trimethylazaniumyl moiety, which contribute to its distinctive chemical properties and potential biological activities. The high logP value of 8.0917 indicates its lipophilicity, suggesting that it may interact favorably with lipid membranes, which is significant for its biological functions and applications in drug delivery systems .

The chemical reactivity of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate primarily involves hydrolysis reactions typical of phosphate esters. Under acidic or basic conditions, the phosphate group can undergo hydrolysis, leading to the release of alcohol and phosphoric acid derivatives. Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of the trimethylazaniumyl group, which can act as a leaving group in certain conditions.

The synthesis of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic synthesis techniques:

  • Formation of the Oxolane Ring: The initial step may involve cyclization reactions using appropriate precursors that contain both hydroxyl and carbonyl functionalities.
  • Alkylation: The introduction of the octadecoxymethyl group can be achieved through alkylation reactions involving long-chain alcohols.
  • Phosphorylation: The final step involves attaching the phosphate moiety, often through reactions with phosphoric acid or its derivatives under controlled conditions to ensure selectivity and yield.

These synthetic routes require careful optimization to achieve high purity and yield due to the complexity of the compound.

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate has potential applications in several fields:

  • Drug Delivery Systems: Its amphiphilic nature makes it suitable for formulating liposomes or nanoparticles that can encapsulate hydrophilic drugs for improved bioavailability.
  • Biomaterials: Due to its biocompatibility, it may be used in developing coatings for medical devices or scaffolds for tissue engineering.
  • Cosmetic Formulations: Its emollient properties could be beneficial in skincare products aimed at enhancing skin hydration.

Interaction studies involving [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate focus on its affinity for lipid membranes and proteins. Preliminary findings indicate that this compound may modulate membrane fluidity and permeability, potentially affecting the behavior of membrane-bound proteins. Further studies are needed to characterize these interactions quantitatively and qualitatively.

Similar compounds include:

  • Phosphatidylcholine: A major component of biological membranes, known for its role in cell signaling and membrane integrity.
  • Sphingomyelin: A sphingolipid that plays critical roles in cell signaling and membrane structure.
  • Dioleoylphosphatidylcholine: A phospholipid used extensively in liposome formulations.
Compound NameMolecular FormulaKey Features
PhosphatidylcholineC₄₃H₈₁NO₈PMajor membrane component; involved in signaling
SphingomyelinC₃₃H₆₃NO₂PRole in membrane structure; involved in cell signaling
DioleoylphosphatidylcholineC₄₄H₈₁NO₈PUsed in drug delivery systems; enhances bioavailability

The uniqueness of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate lies in its specific structural features that combine long-chain fatty acids with a cationic trimethylammonium group, offering distinct properties compared to these traditional phospholipids. This structural combination may lead to innovative applications in drug delivery and biomaterials not achievable with other similar compounds.

XLogP3

7.9

Hydrogen Bond Acceptor Count

6

Exact Mass

549.41582563 g/mol

Monoisotopic Mass

549.41582563 g/mol

Heavy Atom Count

37

Dates

Modify: 2023-07-17

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